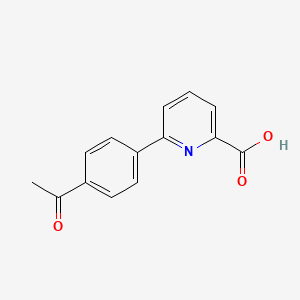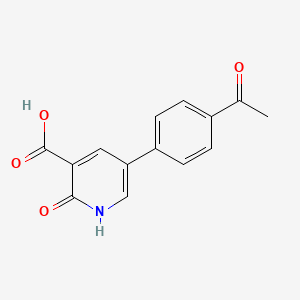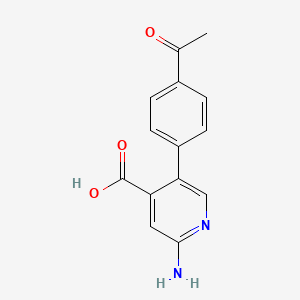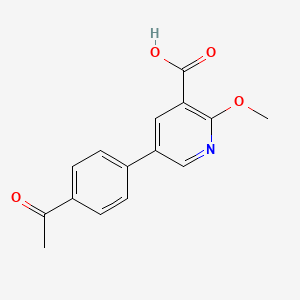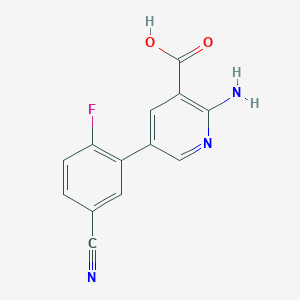
5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid
Overview
Description
5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylphenyl group attached to the pyridine ring, along with a chlorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylphenylboronic acid and 2-chloropyridine-4-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between the boronic acid and the pyridine derivative. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or toluene) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 5-(4-carboxyphenyl)-2-chloropyridine-4-carboxylic acid.
Reduction: Formation of 5-(4-acetylphenyl)-2-hydroxypyridine-4-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: Researchers investigate its biological activity, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: It serves as a probe for studying various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound may interfere with signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 5-(4-Acetylphenyl)-2-bromopyridine-4-carboxylic acid
- 5-(4-Acetylphenyl)-2-fluoropyridine-4-carboxylic acid
- 5-(4-Acetylphenyl)-2-iodopyridine-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid imparts unique reactivity and properties compared to its bromine, fluorine, or iodine analogs. This can influence its chemical behavior and potential applications.
- Reactivity: The chlorine derivative may exhibit different reactivity patterns in substitution reactions compared to its halogenated counterparts, affecting the choice of reagents and conditions for specific transformations.
Properties
IUPAC Name |
5-(4-acetylphenyl)-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-8(17)9-2-4-10(5-3-9)12-7-16-13(15)6-11(12)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSURWNGJEPKVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687395 | |
| Record name | 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-99-9 | |
| Record name | 4-Pyridinecarboxylic acid, 5-(4-acetylphenyl)-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Acetylphenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


